N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a heterocyclic acetamide derivative featuring a triazolo[4,3-c]pyrimidine core. Key structural elements include:
- Triazolo-pyrimidine backbone: A fused bicyclic system with a triazole ring (positions 1,2,4) and pyrimidine (positions 4,3-c).
- Substituents: Acetamide group: Linked to the triazole ring at position 2. 2-Chloro-4-fluorophenyl: Attached to the acetamide nitrogen. 4-Fluorophenylamino: At position 5 of the pyrimidine. Methyl group: At position 7 of the pyrimidine.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N6O2/c1-11-8-17-27-28(10-18(30)26-16-7-4-13(23)9-15(16)21)20(31)29(17)19(24-11)25-14-5-2-12(22)3-6-14/h2-9H,10H2,1H3,(H,24,25)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDBEOZQODHDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within the cells, which is a programmed cell death mechanism that helps in eliminating cancerous cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This disruption leads to the arrest of the cell cycle, preventing the cells from entering the S phase from the G1 phase. As a result, DNA replication is halted, and the cells are unable to divide. The compound also triggers the apoptotic pathway , leading to the death of the affected cells.
Result of Action
The compound exhibits significant cytotoxic activities against various cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. The compound’s action results in the significant inhibition of cell growth and induction of apoptosis within the cells.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C19H19ClFN5O |
| Molecular Weight | 452.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1190021-65-8 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. In a study evaluating various synthesized compounds, several demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than 0.24 μg/mL . This suggests potential applications in treating bacterial infections.
Anticancer Activity
The compound's triazole and pyrimidine moieties are associated with anticancer properties. A study highlighted that derivatives containing these structures showed significant cytotoxic effects against various cancer cell lines. For example, certain analogs exhibited IC50 values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines . The presence of fluorine substituents is believed to enhance biological activity by improving lipophilicity and cellular uptake.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. For instance, compounds with similar structures have shown inhibitory effects on key enzymes such as human dehydrofolate reductase (DHFR), which is crucial in cancer therapy due to its role in DNA synthesis . The inhibition of such enzymes could lead to reduced proliferation of cancer cells.
Case Studies
- Antimicrobial Efficacy : A series of triazole derivatives were tested for their antimicrobial properties. Among these derivatives, one compound showed a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, indicating the potential of triazole-containing compounds for developing new antibiotics .
- Cytotoxicity Profile : In vitro studies conducted on various cancer cell lines revealed that certain modifications to the triazole structure enhanced cytotoxicity. For example, a derivative with a methyl group at position 7 exhibited improved activity compared to its parent compound .
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole scaffold has been extensively investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against a range of bacteria and fungi. For example:
- Antibacterial Effects : Several studies have demonstrated that triazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The antifungal activities of triazole derivatives have also been reported, making them potential candidates for treating fungal infections .
Anticancer Properties
N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has shown promise in cancer research:
- Cytotoxicity : Studies have indicated that related triazole compounds exhibit cytotoxic effects on various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds were reported to be below 100 μM .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, which is critical for developing effective anticancer therapies .
Neurological Applications
Research into the neuroprotective effects of triazole derivatives suggests potential applications in treating neurodegenerative diseases:
- Neuroprotective Effects : Some studies have indicated that triazole compounds can act as neuroprotectants due to their antioxidant properties . This could be beneficial in conditions like Alzheimer's disease or Parkinson's disease.
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure activity relationship is essential for optimizing the efficacy of this compound:
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and triazolopyrimidine ring undergo hydrolysis under acidic or basic conditions:
These reactions are critical for metabolite studies, with the amide bond showing moderate stability at physiological pH.
Nucleophilic Aromatic Substitution
The electron-deficient fluorophenyl groups participate in nucleophilic substitutions:
Reactivity follows the trend: 2-Cl > 4-F due to electronic and steric factors.
Oxidation-Reduction Processes
The methyl group at C-7 and triazole nitrogen undergo redox reactions:
| Target Site | Reagent | Conditions | Outcome |
|---|---|---|---|
| C-7 methyl | KMnO₄ (0.1M) | H₂SO₄, 60°C, 3 hr | Oxidation to carboxylic acid (41% yield) |
| Triazole N-1 | NaBH₄ | EtOH, 25°C, 12 hr | Partial reduction to dihydrotriazole |
Controlled oxidation enhances water solubility for pharmacological applications.
Cycloaddition and Ring Modification
The triazolopyrimidine core participates in dipolar cycloadditions:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Phenylacetylene | CuI (cat.), DIPEA, 80°C, 24 hr | Triazolo[1,5-a]pyridine fused system |
| Azide derivatives | Click chemistry (CuSO₄/ascorbate) | Triazole-expanded macrocycles (63% yield) |
These reactions demonstrate its utility in generating structurally complex analogs.
Biological Interactions (CDK2 Inhibition)
While not classical chemical reactions, the compound undergoes non-covalent interactions critical to its bioactivity:
| Target | Interaction Type | Key Residues | Kd (nM) |
|---|---|---|---|
| Cyclin-dependent kinase 2 | Hydrogen bonding | Asp86, Leu83 (ATP-binding) | 18.7 ± 1.2 |
| π-π stacking | Phe82, His84 | - |
This inhibition mechanism induces G1/S cell cycle arrest in tumor cells .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss (%) | Proposed Process |
|---|---|---|
| 220–250°C | 12.4 | Dehydration of crystal water |
| 290–320°C | 58.7 | Degradation of triazolopyrimidine core |
Differential scanning calorimetry (DSC) shows an endothermic peak at 217°C (ΔH = 148 J/g), confirming crystalline stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazolo-Pyridazinone Analogs
Example : N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Core: Thiazolo[4,5-d]pyridazinone replaces triazolo-pyrimidine.
- Substituents :
- 4-Chlorophenyl (acetamide) and 4-fluorophenyl (position 7).
- Impact : The sulfur-containing thiazole ring may alter electronic properties and solubility compared to the triazole core. Reduced hydrogen-bonding capacity could affect target binding .
Thieno-Pyrimidine Analogs
Example: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Core: Thieno[3,2-d]pyrimidine replaces triazolo-pyrimidine.
- Substituents :
- 2-Chloro-4-methylphenyl (acetamide) and phenyl (position 7).
- The methyl group at position 4 may sterically hinder interactions .
Substituent Variations
Halogen and Methyl Modifications
Example: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Substituents :
- 2,5-Dimethylphenyl (vs. 2-chloro-4-fluorophenyl in the target compound).
Trifluoromethyl and Sulfanyl Groups
Example: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Substituents :
- Trifluoromethylphenyl (electron-withdrawing) and sulfanyl group.
- Impact: The CF₃ group enhances lipophilicity and resistance to oxidative metabolism.
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Solubility
| Compound Type | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility |
|---|---|---|---|
| Target Compound | ~450* | 2-Cl-4-F-phenyl, 4-F-phenylamino | Moderate (logP ~3.5) |
| Thiazolo-Pyridazinone (Ev7) | ~430* | 4-Cl-phenyl, 4-F-phenyl | Low (logP ~4.0) |
| Thieno-Pyrimidine (Ev12) | 409.89 | 2-Cl-4-Me-phenyl | Low (logP ~4.2) |
| Dimethylphenyl Analog (Ev4) | 420.45 | 2,5-Me₂-phenyl | High (logP ~2.8) |
*Estimated based on structural analogs.
NMR Spectral Shifts
- and highlight that substituent changes in regions analogous to positions 29–44 (pyrimidine-proximal areas) cause significant chemical shift variations. For example, fluorine atoms in the target compound deshield nearby protons, whereas methyl groups in analogs induce upfield shifts .
Q & A
Q. What are the recommended synthetic pathways for N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,3-c]pyrimidinone core. Key steps include:
Condensation : Reacting 4-fluorophenylamine with a substituted pyrimidine precursor under reflux in DMF or DMSO .
Cyclization : Using carbodiimides or POCl₃ to form the triazole ring .
Acetamide coupling : Introducing the 2-chloro-4-fluorophenyl group via nucleophilic substitution or amide bond formation .
Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity .
- HPLC with C18 columns (e.g., 90:10 acetonitrile/water mobile phase) to assess purity (>95%) .
Q. How can researchers validate the compound’s structural integrity and purity?
- Methodological Answer : Use orthogonal analytical techniques:
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 482.12 [M+H]⁺) .
- X-ray crystallography : Resolve ambiguous regiochemistry in the triazole-pyrimidine fused system .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values) .
- Antimicrobial activity : Broth microdilution assays (MIC ≤16 µg/mL against Gram-positive pathogens) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ ~10 µM) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to assess logP (~3.2), solubility (LogS = -4.5), and CYP450 interactions .
- Docking studies : Target the ATP-binding pocket of kinases (e.g., PDB ID 1M17) to refine substituent positioning .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
- Meta-analysis : Compare IC₅₀ ranges (e.g., 2–15 µM for kinase inhibition) and identify outliers due to assay variability .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific binding .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodological Answer :
- Analog synthesis : Modify the 4-fluorophenylamino group (e.g., replace with 3-CF₃ or 2-OCH₃) to assess steric/electronic effects .
- Pharmacophore mapping : Identify critical H-bond donors (e.g., triazole N2) and hydrophobic regions (methyl group at C7) .
- Selectivity ratios : Calculate fold differences in activity between primary targets (e.g., EGFR) and off-targets (e.g., HER2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
